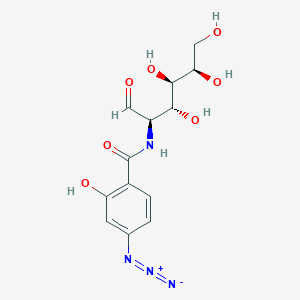
N-(4-Azidosalicyl)galactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azidosalicyl)galactosamine, commonly known as GalNAz, is a chemical compound that has gained significant attention in scientific research due to its ability to label and study glycoproteins. Glycoproteins are proteins that have sugar molecules attached to them, and they play an essential role in many biological processes, including cell signaling, immune response, and disease progression. GalNAz has emerged as a useful tool for studying glycoproteins due to its unique chemical structure, which allows it to be incorporated into the sugar molecules of glycoproteins.
Wirkmechanismus
GalNAz works by replacing the natural sugar molecules on glycoproteins with an azide group. This azide group can then be selectively labeled with a variety of chemical probes, allowing for the visualization and quantification of glycoproteins in cells and tissues. The labeling process involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the "click chemistry" reaction, which is highly specific and efficient.
Biochemical and Physiological Effects:
GalNAz labeling has been shown to have minimal effects on the biochemical and physiological properties of glycoproteins. Studies have demonstrated that GalNAz labeling does not significantly alter the stability, folding, or function of glycoproteins, making it a reliable tool for studying these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
GalNAz has several advantages over other labeling methods for glycoproteins. It is highly specific, efficient, and can be used in live cells and tissues. Additionally, GalNAz labeling does not require any specialized equipment or expertise, making it accessible to a wide range of researchers. However, GalNAz labeling does have some limitations, including the need for a copper catalyst and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for GalNAz research, including the development of new chemical probes for labeling and studying glycoproteins, the exploration of new applications for GalNAz in disease diagnosis and treatment, and the optimization of GalNAz labeling methods for high-throughput screening. Additionally, the use of GalNAz in combination with other labeling methods, such as mass spectrometry, could provide even more detailed information about glycoproteins and their role in disease.
Synthesemethoden
The synthesis of GalNAz involves a multi-step process that starts with the preparation of 4-azidosalicylic acid and galactosamine hydrochloride. These two compounds are then reacted together in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form GalNAz. The final product is typically purified using chromatography techniques, such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
GalNAz has a wide range of applications in scientific research, particularly in the field of glycobiology. It can be used to label and study glycoproteins in cells and tissues, which can provide valuable insights into their function and role in disease. GalNAz has been used to study glycoproteins involved in cancer, inflammation, and neurodegenerative diseases, among others.
Eigenschaften
CAS-Nummer |
111583-52-9 |
|---|---|
Produktname |
N-(4-Azidosalicyl)galactosamine |
Molekularformel |
C23H17F3O3S2 |
Molekulargewicht |
340.29 g/mol |
IUPAC-Name |
4-azido-2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-6-1-2-7(9(20)3-6)13(24)15-8(4-18)11(22)12(23)10(21)5-19/h1-4,8,10-12,19-23H,5H2,(H,15,24)/t8-,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
ZKGLSIKEHYCRAE-GMNPVEAJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Synonyme |
GalNASA N-(4-azidosalicyl)galactosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




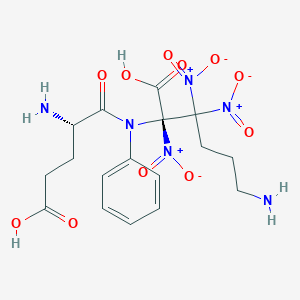


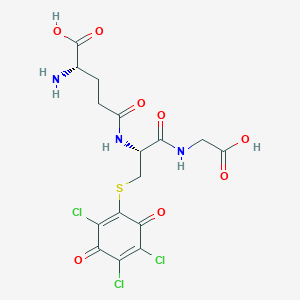
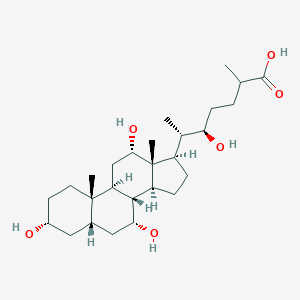
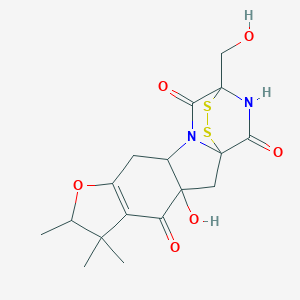
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
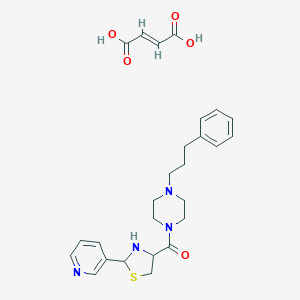
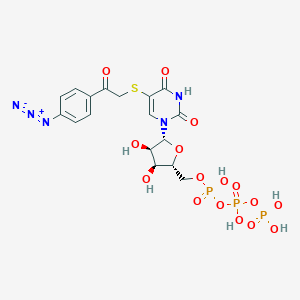
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


